Home > Products > Screening Compounds P141005 > N-cyclobutyl-7H-purin-6-amine
N-cyclobutyl-7H-purin-6-amine - 117778-37-7

N-cyclobutyl-7H-purin-6-amine

Catalog Number: EVT-15205400
CAS Number: 117778-37-7
Molecular Formula: C9H11N5
Molecular Weight: 189.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-cyclobutyl-7H-purin-6-amine is a purine derivative characterized by the presence of a cyclobutyl group at the nitrogen atom in the 9-position of the purine ring. This compound belongs to a class of organic compounds known as 6-aminopurines, which are significant in various biological processes, including DNA replication and protein synthesis. The molecular formula for N-cyclobutyl-7H-purin-6-amine is C9H11N5C_9H_{11}N_5, with a molecular weight of approximately 189.22 g/mol.

Source and Classification

N-cyclobutyl-7H-purin-6-amine is classified under purines and purine derivatives, specifically as an imidazopyrimidine compound. It is categorized as a small molecule with potential applications in medicinal chemistry due to its structural similarities to naturally occurring purines .

Synthesis Analysis

Methods

The synthesis of N-cyclobutyl-7H-purin-6-amine can be achieved through several methods, including:

  1. Cyclization Reactions: Utilizing cyclobutanamines in reactions with purine derivatives under specific conditions to form the desired compound.
  2. Substitution Reactions: Introducing the cyclobutyl group through nucleophilic substitution at the 9-position of the purine ring .

Technical Details

The synthesis typically involves:

  • Reagents: Commonly used reagents include bromo derivatives for substitution reactions and bases to facilitate cyclization.
  • Conditions: Reactions are often conducted under controlled temperatures and inert atmospheres to prevent side reactions.
Molecular Structure Analysis

Structure

The molecular structure of N-cyclobutyl-7H-purin-6-amine features a bicyclic aromatic system typical of purines, with a cyclobutyl group attached at the 9-position. The arrangement of atoms allows for various interactions within biological systems.

Data

Key structural data includes:

  • Molecular Formula: C9H11N5C_9H_{11}N_5
  • Molecular Weight: Approximately 189.22 g/mol
  • IUPAC Name: N-cyclobutyl-7H-purin-6-amine
  • SMILES Notation: C1=NC2=C(N1)N(C(=N2)N)C(C1CC1)C(=N)N .
Chemical Reactions Analysis

Reactions

N-cyclobutyl-7H-purin-6-amine can undergo several chemical reactions, including:

  1. Halogenation: Reaction with halogens (e.g., bromine) can yield halogenated derivatives, enhancing reactivity.
  2. Oxidation and Reduction: The compound can participate in oxidation reactions, particularly at the methyl groups, leading to N-oxides, or reduction reactions that may alter its functional groups.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction processes.
Mechanism of Action

The mechanism of action for N-cyclobutyl-7H-purin-6-amine involves its interaction with biological macromolecules, particularly in nucleic acid metabolism. It may act as a substrate or inhibitor for enzymes involved in RNA methylation processes, influencing gene expression and regulation.

Process and Data

This compound has been studied for its potential role in enhancing mRNA stability through methylation at specific sites, thereby affecting transcriptional elongation and polyadenylation processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid.
  • Melting Point: Specific melting point values may vary based on purity and synthesis methods.

Chemical Properties

Key chemical properties include:

  • Solubility: Generally soluble in polar solvents.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from studies indicate that N-cyclobutyl-7H-purin-6-amine exhibits moderate lipophilicity, influencing its bioavailability and interaction with cellular membranes .

Applications

N-cyclobutyl-7H-purin-6-amine has potential applications in scientific research, particularly in:

  1. Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting viral infections or cancer.
  2. Biochemical Research: Investigating its role in nucleic acid metabolism and enzyme interactions.
  3. Pharmacology: Exploring its effects on gene expression modulation through methylation processes .

The unique structural features of N-cyclobutyl-7H-purin-6-amine make it a valuable candidate for further research aimed at understanding its biological activities and potential therapeutic uses.

Synthesis and Methodological Advances in N-Cyclobutyl-7H-Purin-6-Amine Derivatives

Regioselective Alkylation Strategies for N7-Substituted Purine Analogues

The synthesis of N-cyclobutyl-7H-purin-6-amine derivatives demands precise regiocontrol due to the competing reactivity of N7 and N9 positions in the purine ring. Conventional alkylation methods typically favor the thermodynamically stable N9 isomers, necessitating innovative approaches for N7-selective functionalization. The Vorbrüggen silylation method has emerged as a pivotal technique, enabling kinetic trapping of the N7 regioisomer through prior activation of the purine system. This methodology involves in situ generation of N-trimethylsilylated purine intermediates that undergo electrophilic attack at N7 when exposed to alkyl halides under Lewis acid catalysis [1] [8].

For cyclobutyl incorporation specifically, the steric profile of the cyclobutyl halide significantly influences regioselectivity. The strained four-membered ring exhibits enhanced reactivity toward the kinetically favored N7 position due to reduced steric hindrance compared to the N9 site. Research demonstrates that 6-chloropurine derivatives subjected to cyclobutylation under Vorbrüggen conditions achieve N7/N9 isomer ratios of approximately 3:1, representing a substantial improvement over traditional alkylation methods that typically yield 1:1 mixtures [5] [8]. Alternative approaches include the direct alkylation of purine anions generated using KOH in acetonitrile with tris(dioxa-3,6-heptyl)amine (TDA-1) as phase-transfer catalyst. This method produced N7 and N9 cyclobutyl derivatives in nearly equal yields (11.2% vs 11.7%) when reacting purine with α-bromocyclobutanone, confirming the challenge of inherent regiocontrol without specialized techniques [8].

Table 1: Comparative Alkylation Methods for N7-Substituted Purines

MethodConditionsN7: N9 RatioYield (%)Key Advantage
Vorbrüggen SilylationSnCl₄ (2.1 eq), DCE, RT, 19h87:1375Kinetic control via pre-activation
Direct Anionic AlkylationKOH/TDA-1, ACN, RT50:5022.9No pre-activation required
Cobalt-Complex MediatedCo catalyst, Allyl halides95:582Exceptional selectivity for N7

Catalytic Systems for Tertiary Alkyl Group Incorporation in Purine Scaffolds

Lewis acid catalysts play a decisive role in modulating the reactivity and regioselectivity of cyclobutyl group installation on purine systems. Tin(IV) chloride (SnCl₄) has proven exceptionally effective for promoting N7-selective alkylation, functioning through dual activation mechanisms: (1) coordination with the purine ring nitrogen atoms increases electrophilic character at C8, facilitating silylation at N7; and (2) subsequent activation of the cyclobutyl halide through halogen abstraction generates a potent electrophile [1]. Systematic optimization reveals that stoichiometric control of SnCl₄ is critical, with 2.1 equivalents providing optimal N7-selectivity (87%) while minimizing Lewis acid-mediated decomposition pathways [1].

Solvent selection profoundly impacts catalytic efficiency and regiochemical outcomes. Comparative studies demonstrate that 1,2-dichloroethane (DCE) provides superior N7-selectivity over acetonitrile (ACN) due to reduced nucleophilic competition and optimized Lewis acid activity. When employing SnCl₄ (2.1 eq) with tert-butyl bromide as model tertiary alkyl halide, DCE afforded 87% N7-isomer at room temperature, whereas parallel reactions in ACN showed decreased selectivity (84%) and increased byproduct formation (6%) under identical conditions [1]. Temperature modulation provides additional control, with reactions at 50°C in DCE maintaining high N7-selectivity (79%), while ACN systems exhibited significant decomposition. Beyond tin-based systems, titanium tetrachloride (TiCl₄) demonstrates moderate efficacy but remains inferior to SnCl₄, yielding only 66% N7-isomer under optimized conditions [1].

Table 2: Catalyst and Solvent Optimization for N7-Cyclobutylation

Catalyst (equiv)SolventTemp (°C)Time (h)N7 Selectivity (%)Byproducts (%)
SnCl₄ (2.1)DCERT19870
SnCl₄ (2.1)ACNRT19846
SnCl₄ (2.1)DCE5019795
TiCl₄ (2.1)DCERT19660
NoneDCERT1900

Kinetic vs. Thermodynamic Control in Cyclobutyl Substitution Pathways

The formation of N-cyclobutyl-7H-purin-6-amine derivatives represents a paradigm of kinetically controlled alkylation where the four-membered ring's inherent strain dictates reaction pathway dominance. The cyclobutyl group exhibits significantly faster coupling kinetics at the N7 position (ΔG‡ = 15.3 kcal/mol) versus N9 (ΔG‡ = 18.7 kcal/mol) due to diminished steric constraints during the transition state. This kinetic preference emerges despite the N9 regioisomer being thermodynamically favored by 2.1 kcal/mol, creating an energy landscape where reaction parameters determine product distribution [5] [8]. Low-temperature protocols (0°C to RT) in aprotic media preserve the kinetic N7 product, while prolonged heating (>50°C) or protic solvents trigger isomerization toward the stable N9 derivative.

Structural elucidation of regioisomers relies on advanced NMR techniques with diagnostic chemical shift patterns providing unambiguous assignment. For N7-cyclobutyl isomers, characteristic upfield shifts of C4 carbon (δ 160-162 ppm) and downfield displacement of H8 proton (δ 8.41 ppm) contrast sharply with N9 regioisomers (C4: δ 150-152 ppm; H8: δ 8.12 ppm). These differences originate from distinct electronic environments: N7 substitution diminishes electron density at N1-C2-N3-C4 atoms, deshielding C4, while N9 bonding alters C8-H electron delocalization [8]. HMBC correlations provide definitive proof, with N7 isomers exhibiting cross-peaks between the cyclobutyl CH₂ and C8/C5 atoms, whereas N9 analogues show connectivity to C8/C4 instead. The trans-configuration predominates in cyclobutyl-purine adducts, established through NOESY correlations between H1' and H3'a protons in N7 derivatives, consistent with steric minimization during ring closure [8].

Table 3: NMR Diagnostic Parameters for Cyclobutylpurine Regioisomers

NucleusParameterN7-Cyclobutyl IsomerN9-Cyclobutyl IsomerShift Difference (Δδ)
¹HH8 (ppm)8.418.12+0.29
¹³CC1' (ppm)69.868.2+1.6
¹³CC4 (ppm)160.2150.8+9.4
¹³CC5 (ppm)124.1133.6-9.5
¹³CC8 (ppm)146.8144.0+2.8

The steric profile of the cyclobutyl moiety further stabilizes the N7 kinetic adduct through minimized non-bonded interactions. Molecular modeling indicates approximately 3.2 kcal/mol steric relief at N7 versus N9 when accommodating the puckered cyclobutane structure. This stabilization energy barrier effectively "traps" the N7 isomer under optimized reaction conditions, preventing equilibration to the thermodynamic N9 product [8] [9]. Reduction studies of analogous ketone systems confirm kinetic product persistence, where sodium borohydride reduction of N9-(2-oxocyclobutyl)purine yielded stable trans-cyclobutanol derivatives without isomerization, demonstrating the metastable nature's synthetic utility [8].

Comprehensive Compound List

  • N-cyclobutyl-7H-purin-6-amine
  • 7-(tert-butyl)-6-chloropurine
  • N-cyclohexyl-7H-purin-6-amine
  • 9-(Prop-2-yn-1-yl)-9H-purin-6-amine
  • N-Benzyl-2-chloro-9H-purin-6-amine
  • (1R)-1-cyclobutylethan-1-amine hydrochloride

Properties

CAS Number

117778-37-7

Product Name

N-cyclobutyl-7H-purin-6-amine

IUPAC Name

N-cyclobutyl-7H-purin-6-amine

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

InChI

InChI=1S/C9H11N5/c1-2-6(3-1)14-9-7-8(11-4-10-7)12-5-13-9/h4-6H,1-3H2,(H2,10,11,12,13,14)

InChI Key

VMYZUPTWPYPEPE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=NC=NC3=C2NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.